(4-(Methoxymethyl)cyclohexyl)methanol
Overview
Description
The compound "(4-(Methoxymethyl)cyclohexyl)methanol" is a chemical species that can be inferred to have a cyclohexane ring with a methoxymethyl group and a methanol group attached to it. This structure suggests that it could be involved in various chemical reactions and possess unique physical and chemical properties.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, the oxidative cyclization-alkoxycarbonylation of 4-yn-1-ols in methanol has been shown to yield tetrahydrofurans, which are structurally related to the compound . Additionally, the Lewis-acid-catalyzed reactions of bis(4-alkoxyphenyl)methanol with cyclopropanes have been reported to produce cyclopentenes . These methods could potentially be adapted for the synthesis of "(4-(Methoxymethyl)cyclohexyl)methanol" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to "(4-(Methoxymethyl)cyclohexyl)methanol" has been characterized in studies such as the synthesis and crystal structure analysis of a dioxolane derivative with methoxy-phenyl groups . The detailed crystallographic data provide insights into the stereochemistry and conformation of such molecules, which could be relevant for understanding the structure of "(4-(Methoxymethyl)cyclohexyl)methanol".
Chemical Reactions Analysis
Chemical reactions involving methoxymethyl groups and methanol have been widely studied. For example, the hydrocarbomethoxylation of cyclohexene using formic acid and methanol under phosphoric acid catalysis has been described, leading to the formation of esters . Moreover, the photoreaction of methyl 4-pyridinecarboxylate in methanol has been shown to result in methoxylation and hydroxymethylation . These reactions could be relevant to the chemical behavior of "(4-(Methoxymethyl)cyclohexyl)methanol".
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds containing methoxymethyl and methanol groups can be inferred from related studies. For instance, the solvate structure of a cyclohexanaminium derivative with methoxycarbonyl and methanol has been elucidated, providing information on hydrogen bonding and molecular interactions . Additionally, the mass spectrometric analysis of 4-methoxycyclohexanol derivatives has revealed the mechanism of methanol loss, which could be pertinent to the stability and reactivity of "(4-(Methoxymethyl)cyclohexyl)methanol" .
Scientific Research Applications
Probing Surface Sites via Methanol Adsorption and Desorption
Methanol, including derivatives like (4-(Methoxymethyl)cyclohexyl)methanol, plays a significant role in studying the surface sites of metal oxide catalysts. A study conducted by Wu et al. (2012) utilized methanol to probe the nature of surface sites on ceria nanocrystals, revealing insights into methanol adsorption and desorption mechanisms on different surface planes (Wu, Li, Mullins, & Overbury, 2012).
Photolysis of Aqueous H2O2
Goldstein et al. (2007) used methanol to measure the yield of *OH radicals in the photolysis of H2O2 in aqueous solutions. This study provides insights into the utilization of methanol in understanding the quantum yield and applications for UV actinometry in photoreactors (Goldstein, Aschengrau, Diamant, & Rabani, 2007).
Synthesis of Cyclic Dipeptidyl Ureas
Sañudo et al. (2006) demonstrated the use of methanol in the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. This research highlights the role of methanol in facilitating complex organic syntheses (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Photogeneration and Reactivity of Aryl Cations
Protti et al. (2004) investigated the photochemistry of certain aromatic compounds in methanol, leading to the formation of aryl cations. This research provides valuable information about the reactivity of methanol-based compounds under certain conditions (Protti, Fagnoni, Mella, & Albini, 2004).
Methanol Synthesis via CO2 and CO Hydrogenation
Grabow and Mavrikakis (2011) presented a comprehensive model for methanol synthesis through CO2 and CO hydrogenation, highlighting the role of methanol and its derivatives in industrial chemical processes (Grabow & Mavrikakis, 2011).
Synthesis and Applications of Cyclohexyl Methanol
A study by Zhang Jin-sheng (2006) discussed synthetic methods and applications of cyclohexyl methanol, providing insights into its use in preparing drug intermediates and other applications (Zhang Jin-sheng, 2006).
Safety And Hazards
properties
IUPAC Name |
[4-(methoxymethyl)cyclohexyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-11-7-9-4-2-8(6-10)3-5-9/h8-10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIFEWSPJQDERU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCC(CC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4072990, DTXSID10274139 | |
Record name | 4-Methoxymethylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
(4-(Methoxymethyl)cyclohexyl)methanol | |
CAS RN |
98955-27-2, 110928-48-8 | |
Record name | 4-(Methoxymethyl)cyclohexanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98955-27-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxymethylcyclohexylmethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098955272 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanemethanol, 4-(methoxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methoxymethylcyclohexanemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4072990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [cis-4-(Methoxymethyl)cyclohexyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10274139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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